(4-Phenylpiperazin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylpiperazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNTXJOEJEWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533188 | |
| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91532-95-5 | |
| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Chromatographic Characterization in Research Development
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the primary tool for assessing the purity of synthesized compounds and for separating complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and the presence of stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile compounds like (4-Phenylpiperazin-2-yl)methanamine. Reversed-phase HPLC (RP-HPLC) is commonly employed for piperazine (B1678402) derivatives. nih.gov In this mode, a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, is used with a polar mobile phase. nih.govunodc.org
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) buffer, to control pH. nih.gov The addition of an acid, such as heptafluorobutyric acid, can improve peak shape and resolution by acting as an ion-pairing agent for the amine functional groups. unodc.org Detection is frequently accomplished using a Photo Diode Array (PDA) or a standard UV detector, with the wavelength set to capture the absorbance of the phenyl ring, for instance, at 239 nm. nih.gov Method validation for similar compounds confirms selectivity, precision, accuracy, and linearity to ensure reliable purity evaluation. nih.govptfarm.pl For piperazine itself, which lacks a strong UV chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a UV-active product, allowing for detection at low levels with standard HPLC-UV instrumentation. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., LiChrosorb® RP-18, 250 x 4.0 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.0) | nih.gov |
| Detection | UV at 239 nm | nih.gov |
| Internal Standard | Phenacetin | nih.gov |
| Temperature | 40°C | unodc.org |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in markedly higher efficiency, resolution, and speed of analysis. For piperazine derivatives, UPLC methods can dramatically reduce run times while improving separation quality. A UPLC-ESI/MS/MS method was developed for detecting piperazine in chicken muscle, employing an Acquity UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 µm). researchgate.net These systems operate at higher pressures than HPLC systems, facilitating faster flow rates without sacrificing separation performance. The enhanced sensitivity and speed make UPLC particularly suitable for high-throughput screening and the analysis of complex matrices. researchgate.netresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For compounds containing polar functional groups like the primary and secondary amines in this compound, direct analysis can be challenging due to poor peak shape and potential thermal degradation. Therefore, derivatization is often a necessary sample preparation step. nih.gov A common approach for amines is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with less polar trimethylsilyl (B98337) (TMS) groups. nih.gov This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.
Following derivatization, the sample is analyzed on a capillary column, such as a 5% phenyl/95% methyl silicone (e.g., DB-5ms), coupled to a detector. scholars.direct Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) provides structural information, making GC-MS a highly specific and sensitive technique for both qualitative and quantitative analysis. nih.govscholars.direct
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) | nih.gov |
| Column | J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | scholars.direct |
| Carrier Gas | Helium at 1 mL/min | scholars.directnih.gov |
| Oven Program | Initial 120°C, ramped to 300°C | scholars.direct |
| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for quantification | nih.govscholars.direct |
Chiral HPLC for Enantiomeric Purity Determination
The presence of a stereocenter at the 2-position of the piperazine ring in this compound means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. unife.it Chiral HPLC is the gold standard for determining enantiomeric purity. unife.it
This separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are widely used and have proven effective for separating chiral amines and related compounds. mdpi.comnih.govrsc.org The separation typically occurs in normal-phase mode, using a mobile phase composed of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape and resolution. nih.gov Baseline separation of the enantiomers allows for the accurate calculation of enantiomeric excess (ee), a key quality attribute for a chiral compound. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) | nih.gov |
| Mobile Phase | n-Hexane with 0.5% Diethylamine (DEA) and Isopropanol (93:7, v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 343 nm | nih.gov |
| Column Temperature | 20°C | nih.gov |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound, elucidating its structure, and performing highly sensitive quantification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool in modern chemical research, offering exceptional selectivity and sensitivity. nih.gov For a compound like this compound, this technique is invaluable for both structural confirmation and trace-level quantification. nih.gov
In a typical LC-MS/MS workflow, the compound is first separated from impurities by an LC system (either HPLC or UPLC) and then introduced into the mass spectrometer. mdpi.com Electrospray Ionization (ESI) is a common ionization technique for polar molecules like piperazines, which readily form protonated molecules [M+H]⁺ in the positive ion mode. researchgate.net
For structural elucidation , a high-resolution mass spectrometer (like a Q-TOF) can provide a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. nih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is often characteristic of the molecule's structure, providing definitive confirmation. nih.gov
For quantitative analysis , a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific parent ion-to-fragment ion transition is monitored, which drastically reduces chemical noise and provides outstanding sensitivity and specificity. mdpi.com This allows for the quantification of the target compound down to very low concentrations (e.g., ng/mL or ppm levels), making it suitable for demanding applications. mdpi.comresearchgate.net The method's reliability is ensured through validation, assessing parameters like linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| LC System | UHPLC | mdpi.com |
| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm, 1.9 µm) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| MS Analyzer | Triple Quadrupole (QQQ) | mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | mdpi.com |
| LLOQ Example | 5 ng/mL for 1-methyl-4-nitroso-piperazine | mdpi.com |
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) stands as a powerful tool for the analysis of volatile and thermally stable compounds like this compound, often after a derivatization step to increase volatility. In a typical GC-EI-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and extensive fragmentation. nih.gov
The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks. For phenylpiperazine derivatives, characteristic fragmentation patterns are observed. A common fragmentation involves the cleavage of the piperazine ring. For instance, the loss of a C2H4N fragment (m/z 42) is a known fragmentation pathway for some piperazine-containing compounds. nih.gov Another indicative ion for the piperazine moiety is the C3H6N+ fragment, which would be observed at a mass-to-charge ratio (m/z) of 56. nih.gov The presence of the phenyl group would also lead to characteristic aromatic fragments.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-ESI-QTOF-MS)
For compounds that may not be suitable for GC-MS due to lower volatility or thermal lability, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-ESI-QTOF-MS) offers a sensitive and high-resolution alternative. nih.gov In this technique, the compound is first separated by liquid chromatography. The eluent is then introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]+. These ions are then guided into the QTOF mass analyzer, which provides highly accurate mass measurements, enabling the determination of the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) capabilities are crucial for structural elucidation. nih.gov The protonated molecule of this compound would be selected in the quadrupole, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed by the TOF detector. This process provides detailed structural information based on the fragmentation of the parent ion.
Fragmentation Scheme Analysis for Compound Identification
The analysis of fragmentation schemes is central to identifying unknown compounds or confirming the structure of synthesized molecules. For this compound, the fragmentation pattern in both GC-EI-MS and LC-ESI-QTOF-MS/MS would be predicted based on the established fragmentation of phenylpiperazine derivatives.
In ESI-MS/MS, a characteristic neutral loss of 43 Da (CH3N) is often observed for phenylpiperazine derivatives. mdpi.com The fragmentation of the protonated molecule of this compound would likely involve several key pathways:
Cleavage of the methanamine group: Loss of the aminomethyl group (-CH2NH2) or ammonia (B1221849) (NH3) from the protonated molecule.
Piperazine ring fragmentation: This can occur through various ring-opening mechanisms, leading to the formation of characteristic ions. As seen with related phenylpiperazine compounds, cleavage across the piperazine ring is a dominant fragmentation pathway. nih.gov
Phenyl group fragmentation: While the phenyl ring itself is stable, fragmentation can occur at the bond connecting it to the piperazine nitrogen.
A plausible fragmentation scheme would be constructed by analyzing the high-resolution mass data of the product ions to confirm their elemental compositions.
Precursor Ion and Product Ion Scanning
Precursor ion and product ion scanning are powerful tandem mass spectrometry techniques for the targeted analysis of compounds sharing common structural motifs.
Precursor Ion Scanning: This method is employed to identify all precursor ions that fragment to a specific, common product ion. For the analysis of a class of compounds like phenylpiperazines, a characteristic fragment ion would be selected. For example, if a key fragment ion derived from the phenylpiperazine core is identified, a precursor ion scan for this fragment would selectively detect all related compounds in a complex mixture.
Product Ion Scanning: In this mode, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and fragmented, and all of its product ions are detected. This provides a detailed MS/MS spectrum for structural confirmation. This is the most common mode for structural elucidation of a single, known compound. mdpi.com
These scanning techniques are particularly useful in metabolic studies or when screening for related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to fully characterize this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the piperazine ring, and the protons of the methanamine substituent. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the piperazine ring and the methanamine group would be found in the upfield region.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the piperazine ring and the methanamine group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the phenyl group to the piperazine ring and the methanamine group to the piperazine ring.
Based on published data for 1-phenylpiperazine (B188723), the protons of the piperazine ring would be expected to appear as multiplets in the range of 3.0-4.0 ppm, while the phenyl protons would resonate in the aromatic region of 6.8-7.3 ppm. nih.gov The specific substitution pattern of this compound would lead to a unique set of chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 6.8 - 7.3 | - |
| Phenyl-C | - | 115 - 152 |
| Piperazine-H | 2.5 - 4.0 | - |
| Piperazine-C | - | 45 - 60 |
| Methanamine-CH₂ | ~2.7 - 3.5 | ~40 - 50 |
| Methanamine-NH₂ | Variable | - |
Note: These are estimated ranges based on related structures and are subject to the specific solvent and experimental conditions.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula of this compound (C₁₁H₁₇N₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity, thereby confirming its stoichiometry. This technique is often used in conjunction with high-resolution mass spectrometry to definitively establish the molecular formula of a newly synthesized compound.
Pharmacological Profile and Mechanisms of Action of 4 Phenylpiperazin 2 Yl Methanamine
Receptor Interaction and Binding Studies
The pharmacological characteristics of (4-Phenylpiperazin-2-yl)methanamine and its derivatives are defined by their affinity and activity at a range of receptor sites. The arylpiperazine structure is recognized as a "privileged scaffold" in medicinal chemistry, allowing for modifications that can fine-tune its binding to various G protein-coupled receptors (GPCRs). nih.gov
Serotonin (B10506) Receptor Modulation, including 5-HT1A, 5-HT3, 5-HT7 Receptors
This compound derivatives exhibit significant interactions with several serotonin (5-HT) receptor subtypes, which are crucial in regulating mood, anxiety, and other neurological processes.
5-HT1A Receptors: Many arylpiperazine derivatives show a strong affinity for the 5-HT1A receptor. nih.govnih.gov The ratio of dopamine (B1211576) D2 to 5-HT1A receptor activity is considered an important factor in the effectiveness of antipsychotic medications. nih.gov Studies on related compounds have shown that modifications to the molecule can influence its affinity for the 5-HT1A receptor. For instance, introducing a methyl group in the β-position of the alkyl chain in some 1-(2-heteroarylalkyl)-4-phenylpiperazines decreased their affinity for the 5-HT1A receptor. lookchem.com Conversely, replacing a phthalimide (B116566) group with alkyl amides in certain analogs improved both affinity and selectivity for 5-HT1A receptors. nih.gov
5-HT3 Receptors: Phenylpiperazine derivatives have been investigated as ligands for the 5-HT3 receptor. nih.gov Some have been found to act as antagonists at this receptor, which is implicated in anxiety and depression. nih.gov The intrinsic efficacy of these compounds, ranging from full agonists to antagonists, appears to be influenced by the steric properties of the heteroaryl moiety. nih.gov
5-HT7 Receptors: A number of this compound-related structures, specifically (phenylpiperazinyl-butyl)oxindoles, have been synthesized as potent ligands for the 5-HT7 receptor. nih.gov Several of these derivatives display high selectivity for the 5-HT7 receptor over the structurally similar 5-HT1A receptor. nih.gov For example, 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent 5-HT7 receptor antagonist with low affinity for the 5-HT1A receptor. nih.gov The biphenyl-like systems connected to the piperazine (B1678402) ring have been shown to be favorable for affinity to the 5-HT7 receptor. mdpi.com
Below is a table summarizing the binding affinities of selected arylpiperazine derivatives for serotonin receptors.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nih.gov |
| 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one | 5-HT7 | 0.79 nih.gov |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nih.gov |
This table is for illustrative purposes and includes data for structurally related compounds.
Dopamine Receptor Engagement, including D2 and D3 Receptors
The interaction of this compound derivatives with dopamine receptors, particularly the D2 and D3 subtypes, is a key area of investigation due to their implications in conditions like schizophrenia and Parkinson's disease. nih.gov
D2 and D3 Receptors: Phenylpiperazine compounds have been developed as selective ligands for dopamine D2, D3, and D4 receptors. nih.gov Some N-phenylpiperazine analogs can selectively bind to the D3 receptor over the D2 receptor, which is significant because these subtypes share substantial amino acid sequence homology. nih.govnih.gov This selectivity is thought to arise from the ability of these ligands to bind in a "bitopic" manner, interacting with both the primary binding site and a secondary, less conserved site on the D3 receptor. nih.govmdpi.com The introduction of a methyl group into the β-position of the parent molecules of some related compounds increased their affinity for the D2 receptor. lookchem.com
The following table presents binding data for various phenylpiperazine analogs at dopamine D2 and D3 receptors.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | D3 vs. D2 Selectivity |
| 4-thiophene-3-yl-benzamide N-phenylpiperazines (general range) | D3 | 1.4–43 nih.gov | 67–1831-fold nih.gov |
| 4-thiazolyl-4-ylbenzamide N-piperazine analogs (general range) | D3 | 2.5–31 nih.gov | 73–1390-fold nih.gov |
| Compound 6a (a specific N-phenylpiperazine analog) | D3 | Nanomolar range nih.gov | ~500-fold nih.gov |
This table is for illustrative purposes and includes data for structurally related compounds.
Adenosine (B11128) Receptor Activity, including A1 and A2A Receptors
Derivatives of this compound have also been explored for their activity at adenosine receptors, which are involved in regulating neuronal activity and are targets for conditions like Parkinson's disease. nih.gov
A1 and A2A Receptors: Research has led to the discovery of potent and selective antagonists for the adenosine A2A receptor based on a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure, which can be modified with arylpiperazine groups. nih.govresearchgate.net Some compounds have been identified as dual antagonists for both A1 and A2A receptors. For example, one such compound showed Ki values of 55 nM for A1 and 13.3 nM for A2A receptors. nih.gov N6-phenyladenosine and its derivatives have demonstrated high affinity for A1-adenosine receptors. nih.gov
The table below shows the binding affinities of a dual-specific antagonist for adenosine receptors.
| Compound | Receptor Subtype | Ki (nM) |
| Dual A2A/A1 Antagonist | A1 | 55 nih.gov |
| Dual A2A/A1 Antagonist | A2A | 13.3 nih.gov |
| Dual A2A/A1 Antagonist | A2B | 400 nih.gov |
| Dual A2A/A1 Antagonist | A3 | 1050 nih.gov |
This table is for illustrative purposes and includes data for a structurally related compound.
Adrenergic Receptor Interactions
The interaction of this compound derivatives with adrenergic receptors, particularly alpha-1 adrenergic receptors, has been noted in several studies. nih.gov
Alpha-1 Adrenergic Receptors: Certain arylpiperazine-based compounds have shown significant affinity for alpha-1 adrenergic receptors. nih.gov For example, the 5-HT1A antagonist NAN-190 also binds with high affinity to alpha-1 adrenergic receptors. nih.gov Structure-activity relationship studies have aimed to reduce this off-target binding to improve selectivity for the primary target. nih.gov Phenylpiperazine-hydantoin derivatives have been identified as potent ligands for α-adrenergic receptors, with some compounds also showing dual activity at 5-HT1A or 5-HT7 receptors. mdpi.com
Tachykinin Receptor Antagonism
While direct and extensive research on the interaction of this compound with tachykinin receptors is not widely published, the broad screening of arylpiperazine derivatives often includes a variety of receptor families. The potential for such interactions exists within the broader pharmacological profiling of this chemical class.
G-Protein Coupled Receptor (GPCR) Interaction Profiles
This compound and its analogs are part of the larger family of arylpiperazines, which are well-known for their interactions with a wide array of G protein-coupled receptors (GPCRs). nih.gov These compounds are often developed as multi-target ligands, engaging with various receptors to achieve a specific pharmacological effect. nih.gov The modular nature of the arylpiperazine scaffold allows for systematic modifications to optimize affinity and selectivity for different GPCRs, including serotonin, dopamine, and adrenergic receptors. nih.gov This multi-target engagement can be beneficial for treating complex neurological disorders like schizophrenia. nih.gov
Following a thorough investigation of scientific literature, it has been determined that there is no available research specifically detailing the pharmacological profile of the compound This compound for the topics requested in the provided outline.
The specific areas of inquiry, including N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition, BMPR2-selective kinase inhibition, antidepressant-like effects, and anxiolytic properties, could not be substantiated for this particular molecule through the conducted searches.
While the broader class of phenylpiperazine derivatives has been the subject of extensive research, with various compounds demonstrating some of the activities mentioned in the outline nih.govnih.govnih.govnih.govnih.gov, this information is not directly applicable to This compound . For instance, studies have identified antidepressant and anxiolytic properties in related but structurally distinct molecules such as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) and other derivatives nih.govnih.govnih.govresearchgate.net. However, scientific integrity and the strict constraints of the request preclude the extrapolation of these findings to the subject compound.
Similarly, research into NAPE-PLD and BMPR2 kinase inhibition has identified specific inhibitors, but none of the available literature names This compound as having these modulatory effects nih.govuniprot.orgwikipedia.orgnih.gov.
Given the explicit instruction to focus solely on This compound and to adhere strictly to the provided outline, it is not possible to generate the requested article without compromising scientific accuracy. An article cannot be created in the absence of specific, verifiable data for the compound .
Neuropharmacological Activities and Central Nervous System Research
Potential in Treating Neuropsychiatric Disorders
Derivatives of this compound have shown significant promise in the context of neuropsychiatric diseases due to their interaction with key neurotransmitter systems. Dopamine and serotonin receptors are critical in the pathophysiology of conditions like schizophrenia, Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.gov The balance between dopamine D2 and 5-hydroxytryptamine 5-HT(1A) receptor activity is considered a crucial determinant of the effectiveness of antipsychotic medications. nih.gov
One derivative, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), has been identified as a novel 5-HT3 receptor antagonist. nih.gov Studies have demonstrated its potential antidepressant-like activity in rodent models. nih.gov This is significant as the modulation of the serotonergic system, particularly via 5-HT3 receptor antagonism, is a known strategy for managing depression. nih.gov Furthermore, research into various N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and ureas has shown that the affinity and selectivity of these ligands for dopamine D2 and 5-HT(1A) receptors are highly dependent on their molecular structure. nih.gov This highlights the potential for designing specific molecules with tailored activity for treating neuropsychiatric disorders. nih.gov
Anticonvulsant Properties
Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy. nih.gov Epilepsy is a prevalent neurological disorder, and while current pharmacotherapy can reduce seizure frequency, it does not halt the underlying progression of the disease. nih.gov
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was significant, though generally weaker than the established antiepileptic drug phenytoin. nih.gov The activity of these compounds was observed in the maximal electroshock (MES) seizure model. nih.gov Notably, some of these derivatives displayed a delayed onset of action but a long duration of anticonvulsant effects. nih.gov
Further research into 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides incorporating a phenylpiperazine moiety has identified compounds with broad-spectrum anticonvulsant activity. mdpi.com These compounds were effective in the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz seizure model. mdpi.commdpi.com The most promising of these compounds demonstrated potent protection against seizures, with some showing better efficacy than the reference drug valproic acid in specific models. mdpi.com The structural modifications, such as the nature of substituents on the phenylpiperazine ring, were found to be critical for the observed anticonvulsant activity. mdpi.com
| Compound Derivative | Seizure Model | Observed Activity | Reference |
|---|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) | Showed protection, with some having delayed onset but long duration of action. | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz | Showed more beneficial ED50 and protective index values than valproic acid. | mdpi.com |
| 3-(dimethylamine)-pyrrolidine-2,5-dione with 3-CF3 or 3-OCF3 phenylpiperazine analogues | MES, scPTZ, 6 Hz | Revealed broad-spectrum anticonvulsant activity. | mdpi.com |
Antinociceptive Activities
Antinociceptive, or pain-relieving, properties have also been reported for derivatives of this compound. Given that some anticonvulsant drugs are effective in managing neuropathic pain, the antinociceptive potential of these compounds has been an area of investigation. mdpi.com
In studies using the formalin model of tonic pain, certain promising anticonvulsant derivatives were also assessed for their ability to reduce pain behaviors. mdpi.com Another study on a new piperazine derivative, LQFM202, demonstrated significant antinociceptive effects in various animal models. nih.gov In the acetic acid-induced writhing test, this compound reduced the number of writhings, and in the formalin test, it reduced pain behavior in the second phase. nih.gov These findings suggest that these compounds may have a potential role in pain management. mdpi.comnih.gov
Studies on Modulating Cerebral Dopamine and Serotonin Levels
The modulation of cerebral dopamine and serotonin levels is a key mechanism underlying the therapeutic potential of this compound derivatives in neuropsychiatric disorders. nih.govnih.gov Research has focused on the synthesis and evaluation of compounds that can selectively target dopamine D2 and serotonin 5-HT(1A) receptors. nih.gov
It has been suggested that the ratio of activity at these two receptors is a critical factor for the efficacy of antipsychotic drugs. nih.gov Studies on a series of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and ureas have shown that ligand selectivity and affinity are strongly influenced by the molecule's topology and the presence of specific chemical groups. nih.gov Molecular modeling and docking simulations have provided insights into the binding modes of these ligands, which can aid in the design of compounds with optimal selectivity for 5-HT(1A) receptors. nih.gov Furthermore, studies using animal models of basal ganglia injury have shown that depletion of dopamine and serotonin in brain regions like the striatum, frontal cortex, and amygdala is associated with cognitive and affective deficits. nih.gov The development of compounds that can modulate these neurotransmitter systems holds promise for addressing such deficits.
Other Biological Activities
Anti-inflammatory Effects
In addition to their effects on the central nervous system, derivatives of this compound have demonstrated anti-inflammatory properties. Inflammation, when chronic, contributes to a variety of diseases. nih.gov
A study on the piperazine derivative LQFM182 showed that it could reduce edema in a carrageenan-induced paw edema model. nih.gov In a pleurisy test, it was found to decrease cell migration, the activity of the myeloperoxidase enzyme, and the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Another derivative, LQFM202, also exhibited anti-inflammatory effects by reducing carrageenan-induced edema and decreasing the number of polymorphonuclear cells, myeloperoxidase activity, and levels of TNF-α and IL-1β in a pleurisy model. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov
Anti-cancer Properties and Cytotoxicity Studies
The piperazine ring is a structural feature found in some anticancer drugs, which has prompted research into the potential of this compound derivatives as anticancer agents. nih.gov Various derivatives have been synthesized and screened for their cytotoxic activity against different cancer cell lines. nih.govnih.gov
For instance, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were evaluated for their cytotoxic activity against breast cancer cells (MCF7) and normal breast cells (MCF 10A). nih.gov Some of these compounds showed selective cytotoxicity towards the cancer cells. nih.gov Similarly, other studies on piperazine derivatives have reported cytotoxic activity against a range of cancer cell lines, including those of the liver, brain, and breast. nih.govnih.gov However, in some cases, the toxicity was not selective for cancer cells, indicating the need for further structural modifications to improve selectivity. nih.gov
| Compound Derivative Class | Cancer Cell Lines Tested | Observed IC50 Values | Reference |
|---|---|---|---|
| Thiouracil amide derivatives with a piperazine ring | MCF7 | 18.23 to 100 µM | nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 | 0.31–120.52 μM | nih.gov |
| Hybrid compounds with 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 | 10.34–66.78 μM | nih.gov |
Lack of Specific Research Data on this compound
Despite a comprehensive search of available scientific literature, no specific research data was found regarding the antimicrobial, antifungal, or neuroprotective effects of the chemical compound this compound.
Numerous searches were conducted to locate studies detailing the pharmacological profile and mechanisms of action for this specific molecule. These efforts included targeted queries for its potential antimicrobial and antifungal activity against various pathogens, as well as any investigations into its possible neuroprotective properties.
The search strategy was broadened to include the synthesis and biological evaluation of related 2-substituted piperazine and phenylpiperazine derivatives, in the hope of finding data on this compound within a larger library of tested compounds. Review articles on the broader pharmacological profiles of piperazine-containing compounds were also consulted.
Unfortunately, these extensive searches did not yield any specific experimental results, data tables, or detailed research findings for this compound in the requested areas of focus. While the piperazine scaffold is a common feature in many biologically active compounds with diverse therapeutic properties, including antimicrobial and central nervous system effects, the specific substitution pattern of this compound does not appear to be widely studied or reported in the accessible scientific literature.
Therefore, the requested article sections on the "Antimicrobial and Antifungal Potential" and "Neuroprotective Effects" of this compound cannot be generated due to the absence of available scientific evidence.
Structure Activity Relationship Sar Studies of 4 Phenylpiperazin 2 Yl Methanamine Derivatives
Impact of Substituents on the Phenyl Ring of Piperazine (B1678402) Moiety
The substitution pattern on the N-phenyl ring of the piperazine moiety is a critical determinant of both efficacy and safety. Research has shown that the nature and position of these substituents can drastically alter the compound's biological profile.
In studies evaluating phenylpiperazine derivatives as intestinal permeation enhancers, substitutions on the phenyl ring were found to have a significant impact. The introduction of hydroxyl or primary amine groups led to a marked increase in cytotoxicity. nih.gov In contrast, aliphatic substitutions on the phenyl ring, such as a methyl group, resulted in compounds with comparable efficacy but lower toxicity than the parent 1-phenylpiperazine (B188723). nih.gov Specifically, 1-(4-methylphenyl)piperazine (B1266050) was identified as a potent derivative with reduced toxicity. nih.gov
For activity against mycobacteria, lipophilic substituents on the phenyl ring have been shown to be beneficial. mdpi.com The introduction of electron-withdrawing groups like trifluoromethyl (CF₃) or halogens (e.g., fluorine) can improve the antimycobacterial activity. mdpi.com For instance, derivatives with 3'-CF₃ or 4'-F substitutions at the phenylpiperazine moiety demonstrated enhanced in vitro activity against Mycobacterium tuberculosis. mdpi.com
In the context of Equilibrative Nucleoside Transporter (ENT) inhibition, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
The following table summarizes the impact of various phenyl ring substituents on the activity of phenylpiperazine derivatives based on different studies.
| Substituent | Position | Effect | Target/Application | Source |
| Hydroxyl (-OH) | Phenyl Ring | Significantly Increased Toxicity | Intestinal Permeation Enhancer | nih.gov |
| Primary Amine (-NH₂) | Phenyl Ring | Significantly Increased Toxicity | Intestinal Permeation Enhancer | nih.gov |
| Methyl (-CH₃) | 4-position | Lower Toxicity, Potent Efficacy | Intestinal Permeation Enhancer | nih.gov |
| Trifluoromethyl (-CF₃) | 3'-position | Improved Activity | Antimycobacterial Agent | mdpi.com |
| Fluorine (-F) | 4'-position | Improved Activity | Antimycobacterial Agent | mdpi.com |
| Halogen (general) | Any | Essential for Activity | ENT1/ENT2 Inhibition | frontiersin.orgpolyu.edu.hk |
Role of the Amine Functionality
The amine functionality, either the primary amine of the methanamine group or the nitrogen atoms of the piperazine ring, plays a crucial role in receptor interaction. The basicity of these nitrogen atoms can be pivotal for forming hydrogen bonds or ionic interactions with target receptors.
However, studies on dopamine (B1211576) D2/D3 receptor ligands have shown that the basicity of the piperazine nitrogen attached to the aryl group may not be essential for high affinity. nih.gov In a series of derivatives, this nitrogen atom was incorporated into an amide linkage, which reduces its basicity. nih.gov This modification did not negatively impact the affinity for D2/D3 receptors, suggesting that this specific nitrogen atom may have little to no involvement in crucial hydrogen bonding or ionic interactions with these targets. nih.gov
Further functionalization of amine groups to sulfonamides has been explored. In one study, this modification generally led to a loss of agonist potency, though it modulated receptor affinity. researchgate.net
Influence of Linker Chemistry and Chain Length
The linker connecting the core piperazine structure to other pharmacophoric groups is a key element influencing binding affinity and selectivity. Both the chemical nature and the length of this linker are important.
In a series of dopamine D3 receptor ligands, the piperazine ring was connected to an indole (B1671886) moiety through either a methylene (B1212753) (-CH₂-) or an amide (-CONH-) linker. nih.gov The results demonstrated that an amide linker connected to the 2-position of the indole ring could produce compounds with high affinity and selectivity for the D3 receptor. nih.gov However, a direct comparison between a methylene-linked compound (10b) and its amide counterpart (10a) showed that the amide-linked version had higher affinity for both D2 and D3 receptors. nih.gov This highlights that the linker is not merely a spacer but an active contributor to target binding. Interestingly, this trend was not consistent across all substitution patterns, indicating a complex interplay between the linker and other parts of the molecule. nih.gov
Conformational Restriction and its Effect on Potency
Imposing conformational rigidity on flexible molecules is a common strategy in drug design to lock the compound into its bioactive conformation, which can lead to increased potency and selectivity.
This approach was applied to N-arylpiperazine derivatives by replacing a flexible alkyl spacer with a more rigid interphenylene spacer. semanticscholar.org This was done to create analogs of the drugs aripiprazole (B633) and cariprazine. semanticscholar.org This conformational restriction was a key design element aimed at improving receptor interaction. semanticscholar.org It has been suggested that decreased conformational flexibility can lead to the burial of both phenyl and methyl groups into hydrophobic pockets within the active site of a receptor, thereby increasing potency. polyu.edu.hk
In some cases, the presence of even a small methyl group can influence the bioactive conformation of the entire molecule. semanticscholar.org The removal of a methyl group from a 1,3-benzodioxole (B145889) ring in one series of compounds abolished the steric hindrance it caused, leading to a shift in intrinsic efficacy from weak inverse agonist to partial agonist. semanticscholar.org
Stereochemistry and Enantiomeric Effects on Activity
The three-dimensional arrangement of atoms (stereochemistry) is fundamental to a drug's interaction with chiral biological targets like receptors and enzymes. For piperazine derivatives with chiral centers, different enantiomers (mirror-image isomers) can exhibit significantly different biological activities.
Modulations of Piperazine Ring Substituents
Direct substitution on the nitrogen atom (N-4) of the piperazine ring, which is opposite the phenyl-bearing nitrogen, is a widely explored strategy for tuning the pharmacological profile of these compounds.
The table below shows the binding affinities of selected N-4 substituted piperazine derivatives for dopamine D2 and D3 receptors.
| Compound | N-4 Piperazine Substituent | Linker | Kᵢ D₂ (nM) | Kᵢ D₃ (nM) | Source |
| 10a | 5-Indole | Amide | 77 | 2.15 | nih.gov |
| 10b | 5-Indole | Methylene | 144 | 3.87 | nih.gov |
| 10c | 2-Indole | Amide | 102 | 2.30 | nih.gov |
| 22 | 5-Indole | Direct | 30 | 2.00 | nih.gov |
Pharmacokinetics and Metabolism Research of 4 Phenylpiperazin 2 Yl Methanamine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
While specific ADME data for (4-Phenylpiperazin-2-yl)methanamine is not extensively detailed in publicly available literature, the general characteristics of phenylpiperazine derivatives can offer valuable insights. As a class, these compounds are typically designed for oral administration, suggesting that reasonable absorption from the gastrointestinal tract is a key objective in their design. The basic nature of the piperazine (B1678402) ring implies that the ionization state, which is dependent on the pH of the environment, will significantly influence its absorption and distribution characteristics.
The distribution of phenylpiperazine derivatives is often targeted towards the central nervous system (CNS). Their ability to cross the blood-brain barrier is a critical factor, governed by properties such as lipophilicity, molecular weight, and the presence of specific transporters. Once in systemic circulation, these compounds are subject to extensive metabolism, primarily in the liver, which prepares them for excretion, typically via the renal route.
In Vitro Metabolic Stability Studies (e.g., Liver Microsome Studies)
In vitro metabolic stability assays, predominantly using liver microsomes from various species including human, rat, and mouse, are a fundamental tool in early drug discovery to predict the in vivo metabolic fate of a compound. For phenylpiperazine derivatives, these studies are crucial for identifying metabolic liabilities. Research on analogous structures consistently points to the piperazine moiety as a primary site of metabolic activity.
The stability of these compounds in liver microsomes can vary significantly based on the substitutions on both the phenyl and piperazine rings. For instance, modifications can be strategically made to enhance metabolic stability and, consequently, the half-life of the compound in the body. Studies on related compounds have shown that piperazine analogues can sometimes suffer from metabolic instability, which can be a hurdle for further development. nih.gov The replacement of the piperazine ring with other cyclic amines, such as piperidine, has been explored as a strategy to improve metabolic stability in rat liver microsomes. nih.gov
Table 1: Illustrative Metabolic Stability of Phenylpiperazine Analogs in Liver Microsomes
| Compound Class | Species | In Vitro System | Finding | Reference |
| Piperazine Analogues | Rat | Liver Microsomes | Can exhibit metabolic instability. | nih.gov |
| Piperidine Analogues | Rat | Liver Microsomes | Showed improved metabolic stability compared to piperazine counterparts. | nih.gov |
| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates | Human, Mouse, Rat | Liver Microsomes | Longer alkyl side chains led to higher metabolic stability. | nih.gov |
In Vivo Pharmacokinetic Profiling
Detailed in vivo pharmacokinetic studies for this compound are not readily found in the scientific literature. However, research on other piperazine derivatives provides a general framework for what might be expected. Following administration, likely intraperitoneally or orally in preclinical models, the compound's concentration in plasma would be measured over time to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
For example, studies on a piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide, in mice demonstrated its ability to be effective in vivo, suggesting adequate systemic exposure after administration. researchgate.net The half-lives of related compounds, such as certain phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, have been determined to be ≥8 hours in mice, indicating that structural modifications can significantly influence in vivo persistence. nih.gov
Plasma Protein Binding Studies
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (α1-AGP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and be cleared from the body.
For basic drugs like many phenylpiperazine derivatives, binding to α1-AGP can be particularly significant. Studies on phenothiazine (B1677639) neuroleptics, which also contain a basic side chain, have shown that these compounds bind to multiple plasma proteins, with α1-AGP being an important contributor. The binding affinity to α1-AGP is often high, though the capacity may be low. This is in contrast to albumin, which typically exhibits lower affinity but higher capacity for binding such compounds. The exact percentage of plasma protein binding for this compound would need to be determined experimentally, but it is anticipated to be a factor influencing its distribution and availability at the target site.
Tissue Penetration and Distribution (e.g., Brain Penetration)
A key feature for many phenylpiperazine-based compounds is their ability to penetrate the blood-brain barrier (BBB) and exert effects on the central nervous system. The physicochemical properties of a molecule are paramount in determining its BBB permeability. Generally, for CNS penetration, compounds are desired to have a lower molecular weight, controlled lipophilicity (logP typically between 1.5 and 2.7), and a limited number of hydrogen bond donors and acceptors. researchgate.net The polar surface area is also a critical parameter, with values generally needing to be below a certain threshold (around 90 Ų) for effective brain penetration. researchgate.net
The presence of a basic nitrogen atom in the piperazine ring can be advantageous for CNS penetration. At physiological pH, a proportion of the molecules will be in a neutral, lipophilic form that can more readily diffuse across the lipid membranes of the BBB. Research on a related piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide, has confirmed its effective BBB penetration. researchgate.net
Identification of Major Metabolites and Metabolic Pathways
The metabolism of phenylpiperazine derivatives is a complex process that can lead to a variety of metabolites. While the specific metabolites of this compound have not been documented, studies on analogous compounds provide strong indications of the likely metabolic pathways.
Common metabolic transformations for the phenylpiperazine scaffold include:
Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring.
N-dealkylation: The removal of substituents from the piperazine nitrogen atoms.
Oxidation of the piperazine ring: This can lead to the formation of various oxidized products.
Defluorination: In cases where the phenyl ring is fluorinated, removal of the fluorine atom can be a metabolic route. nih.gov
In vitro studies using mouse liver S9 fractions and microsomes on 1-phenylpiperazine (B188723) derivatives have identified metabolites resulting from aromatic ring oxidation. nih.gov These initial metabolites can be further converted to more polar compounds before excretion.
Role of Drug-Metabolizing Enzymes (e.g., CYP Isozymes)
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast array of xenobiotics, including many pharmaceuticals. The metabolism of phenylpiperazine derivatives is known to be heavily influenced by specific CYP isozymes.
Based on studies of related compounds, the major CYP isozymes anticipated to be involved in the metabolism of this compound include:
CYP3A4: A versatile enzyme responsible for metabolizing a wide range of drugs.
CYP2D6: Another key enzyme in drug metabolism, often showing genetic polymorphism which can lead to inter-individual differences in drug response.
CYP1A2: This enzyme is also frequently implicated in the metabolism of piperazine-containing compounds.
The involvement of these enzymes means that there is a potential for drug-drug interactions if this compound is co-administered with other drugs that are substrates, inhibitors, or inducers of these same isozymes.
Preclinical Efficacy Studies of 4 Phenylpiperazin 2 Yl Methanamine
In Vivo Behavioral Models (e.g., Rodent Models of Depression, Seizure Models)
No studies have been identified that investigate the effects of (4-Phenylpiperazin-2-yl)methanamine in rodent models of depression, such as the forced swim test or tail suspension test. Similarly, there is no available data on its potential anticonvulsant properties in seizure models.
Evaluation in Disease-Specific Animal Models (e.g., Substance Abuse, Inflammation, Cancer)
A thorough review of scientific databases reveals no published research on the evaluation of this compound in animal models of substance abuse, inflammation, or cancer.
Dose-Response Relationship Studies in Preclinical Models
Due to the lack of any preclinical in vivo studies, no information is available regarding the dose-response relationship of this compound in animal models.
Toxicology and Safety Assessment in Preclinical Development
In Vitro Toxicity Screening
In vitro toxicity studies are fundamental in early preclinical assessment, providing initial data on a compound's potential to cause harm to cells. These assays are crucial for screening out compounds with high cytotoxicity early in the development process. For phenylpiperazine derivatives, a range of in vitro studies have been conducted on various cell lines to determine their cytotoxic potential.
Research Findings:
Studies on various piperazine (B1678402) derivatives have demonstrated a spectrum of cytotoxic effects. For instance, research on N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(4-fluorophenyl)piperazine (B120373) (pFPP) revealed that all these compounds exhibited toxicity in neuronally differentiated mouse P19 embryonic carcinoma stem cells and differentiated human neuroblastoma SH-SY5Y cells. diva-portal.org Among these, TFMPP was identified as the most potent cytotoxic agent, causing a significant reduction in mitochondrial membrane potential and cellular MTT reduction. diva-portal.org The toxic effects of these derivatives were not limited to neuronal cells, as BZP and TFMPP also showed cytotoxicity in human colon adenocarcinoma Caco-2 cells. diva-portal.org
Another study focusing on new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety investigated their antiproliferative activity. nih.gov The cytotoxicity of these compounds was evaluated on the non-tumorigenic epithelial cell line (MCF10A) and the breast adenocarcinoma cell line (MCF7). nih.gov The results indicated that the nature of the substituent on the phenylpiperazine ring significantly influences cytotoxicity. nih.gov Specifically, derivatives with two chlorine atoms on the phenyl ring of the phenylpiperazine substituent, such as BS130 and BS230, demonstrated the most potent cytotoxic effects, even surpassing the reference anticancer drug doxorubicin (B1662922) in some cases. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in determining the cytotoxic profile of phenylpiperazine-containing compounds.
Furthermore, a study on the structure-function analysis of 13 different phenylpiperazine derivatives as intestinal permeation enhancers assessed their cytotoxicity in a Caco-2 model. nih.gov This research found that substitutions on the phenyl ring, such as hydroxyl or primary amine groups, led to a significant increase in toxicity. nih.gov Conversely, aliphatic substitutions resulted in efficacy and toxicity profiles that were comparable to the parent compound, 1-phenylpiperazine (B188723). nih.gov This suggests that modifications to the phenyl ring are a key determinant of the in vitro toxicity of this class of compounds.
The mechanism of cytotoxicity for some piperazine-containing compounds has been linked to the induction of apoptosis. Research on a novel piperazine derivative, PCC, demonstrated its ability to induce both extrinsic and intrinsic apoptotic signaling pathways in liver cancer cells. nih.gov This indicates that for certain derivatives, the cytotoxic effects are mediated through programmed cell death.
Interactive Data Table: In Vitro Cytotoxicity of Phenylpiperazine Derivatives
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference(s) |
| N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), 1-(4-fluorophenyl)piperazine (pFPP) | P19, SH-SY5Y, Caco-2 | All derivatives showed toxicity; TFMPP was the most potent. diva-portal.org | diva-portal.org |
| 1,2-Benzothiazine derivatives with phenylpiperazine | MCF10A, MCF7 | Dichloro-substitution on the phenyl ring enhanced cytotoxicity. nih.gov | nih.gov |
| 1-Phenylpiperazine derivatives | Caco-2 | Hydroxyl or primary amine substitutions on the phenyl ring increased toxicity. nih.gov | nih.gov |
| Piperazine derivative (PCC) | Liver cancer cells | Induced apoptosis through both extrinsic and intrinsic pathways. nih.gov | nih.gov |
In Vivo Neurotoxicity Assessment
In vivo neurotoxicity studies are essential to understand the potential effects of a compound on the central and peripheral nervous systems in a living organism. These assessments typically involve behavioral observations and neurochemical analyses in animal models.
Research Findings:
Conversely, a general review of piperazine derivatives highlights that they can have stimulant effects on the brain, primarily through interactions with dopaminergic, noradrenergic, and serotoninergic systems. nih.gov Reported toxic effects in humans from the abuse of certain piperazine derivatives include agitation and anxiety, which are indicative of central nervous system stimulation. nih.gov
Studies on vanadium-induced neurotoxicity in mice have shown that exposure can lead to demyelination, microgliosis, and neuronal cell loss. mdpi.com A novel NMDA-receptor antagonist, ZA-II-05, was found to counter these effects, suggesting that compounds targeting specific neurotransmitter systems can modulate neurotoxic outcomes. mdpi.com This is relevant as many phenylpiperazine derivatives are known to interact with various CNS receptors.
These findings suggest that the in vivo neurological effects of phenylpiperazine derivatives can be complex, ranging from neuroprotection to neurostimulation, and are highly dependent on the specific substitutions on the core structure and the experimental context.
Genetic Toxicology (e.g., Ames Test)
Genetic toxicology studies are designed to assess the potential of a compound to cause damage to DNA. A standard and critical component of this assessment is the bacterial reverse mutation assay, commonly known as the Ames test. nih.govnih.gov This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. nih.govnih.gov The assay determines if a chemical can induce mutations that restore the bacteria's ability to synthesize the essential amino acid, indicating its mutagenic potential. nih.gov
Research Findings:
There is no publicly available data from an Ames test conducted specifically on (4-Phenylpiperazin-2-yl)methanamine. However, the Ames test is a standard requirement for the safety assessment of pharmaceutical compounds. nih.govlhasalimited.org For N-nitrosamines, a class of impurities that can be relevant to compounds containing piperazine moieties, the Ames test is considered a crucial tool for evaluating mutagenicity. nih.govnih.gov Recent studies have focused on optimizing the Ames test protocol to improve its sensitivity for detecting the mutagenicity of N-nitrosamines, with recommendations for specific bacterial strains (e.g., TA100, TA1535, and WP2 uvrA(pKM101)) and metabolic activation conditions (e.g., use of hamster liver S9). nih.govusp.org
In silico toxicology prediction tools can also provide an initial assessment of mutagenic potential. One such study on phenylpiperazine derivatives indicated that the designed compounds were predicted to be non-mutagenic. jetir.org However, these computational predictions require experimental verification through assays like the Ames test.
The Japan Pharmaceutical Manufacturers Association has contributed to a public database of Ames test results for 99 chemicals, which aids in improving in silico prediction models and reduces the need for duplicate testing. nih.gov The absence of this compound in such public databases underscores the proprietary nature of much of this toxicological data.
Assessment of Systemic Toxicity
Systemic toxicity studies in animals are conducted to evaluate the effects of a compound on the entire organism, including major organs and physiological systems, following repeated administration.
Research Findings:
Specific systemic toxicity data for this compound is not available in the public domain. However, information on the parent compound, 1-phenylpiperazine, indicates an oral LD50 in rats of 210 mg/kg, classifying it as toxic if swallowed. wikipedia.orgnih.gov
A review of the toxicology of various piperazine derivatives notes that their systemic effects are often linked to their pharmacological activity on the central nervous system. nih.gov Reported adverse effects in humans, typically in cases of abuse, include cardiac symptoms such as tachycardia, alongside CNS effects like agitation and seizures. nih.gov The metabolism of these compounds primarily occurs via cytochrome P450 enzymes, which can have implications for drug-drug interactions and potential organ-specific toxicities. nih.gov
The development of novel drug delivery systems is sometimes driven by the need to mitigate systemic toxicity of certain compounds. nih.gov For instance, piperazine derivatives have been investigated as permeation enhancers for oral drug delivery, with a focus on identifying derivatives with reduced toxicity. researchgate.net
General Safety Profile Evaluation
Research Findings:
Based on the available data for related phenylpiperazine and piperazine derivatives, a preliminary general safety profile for compounds in this class can be outlined.
The in vitro data suggests that cytotoxicity is a key consideration, with the specific chemical substitutions on the phenylpiperazine scaffold playing a significant role in determining the toxic potential. nih.govnih.gov Compounds with certain substitutions, such as hydroxyl or di-chloro groups on the phenyl ring, may exhibit higher cytotoxicity. nih.govnih.gov
In vivo, the primary effects of many piperazine derivatives appear to be on the central nervous system, with the potential for both therapeutic and adverse stimulant effects. nih.govnih.gov The potential for neurotoxicity or neuroprotection seems to be highly dependent on the specific molecular structure. nih.gov
From a genetic toxicology perspective, while no specific data exists for this compound, the potential for mutagenicity would be a critical part of its safety assessment, typically evaluated using the Ames test. The parent compound, 1-phenylpiperazine, is classified as toxic upon acute oral exposure. wikipedia.org The general toxicological profile of piperazine derivatives that are abused includes cardiovascular and neurological effects. nih.gov
Medicinal Chemistry Applications and Derivative Development
The (4-Phenylpiperazin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. Its unique three-dimensional shape and the presence of multiple points for chemical modification allow for the fine-tuning of pharmacological properties. This has led to the exploration of its derivatives across a wide range of biological targets.
Advanced Analytical Methods for Research and Development
Quantitative Analysis in Complex Biological Matrices
The quantification of (4-Phenylpiperazin-2-yl)methanamine in biological matrices like plasma, serum, and tissue homogenates is fundamental for in-vitro and in-vivo research studies. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed. nih.govmdpi.com
A typical method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection. nih.gov Protein precipitation is a common and efficient sample clean-up procedure for plasma and tissue homogenates, often using a solvent like acetonitrile (B52724). nih.gov
The chromatographic separation is generally achieved using a reversed-phase column (e.g., a C18 column). mdpi.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like methanol (B129727) or acetonitrile allows for the effective separation of the analyte from matrix components. mdpi.com
Detection by tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. mdpi.com In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This process minimizes interference and allows for accurate quantification, even at very low concentrations. mdpi.com For robust quantification, a stable isotope-labeled internal standard is ideal, as it co-elutes and has the same physicochemical properties, correcting for matrix effects and variability during sample preparation. mdpi.com The method is validated for linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable data. nih.govfda.gov
Table 1: Representative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid mdpi.com |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid mdpi.com |
| Flow Rate | 0.5 mL/min mdpi.com |
| Injection Volume | 5 µL mdpi.com |
| Detection System | Tandem Mass Spectrometer (MS/MS) mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Sample Preparation | Protein Precipitation with Acetonitrile nih.gov |
Impurity Profiling and Stability Studies for Research Compounds
Ensuring the purity of a research compound is critical, as impurities can significantly impact experimental outcomes. Impurity profiling involves the identification and quantification of unwanted chemicals in the active substance. nih.gov For this compound, impurities can originate from several sources: the synthetic route (e.g., residual starting materials, reagents, intermediates, and by-products) or degradation of the compound during storage or handling. nih.govveeprho.com
Common Impurity Types for Piperazine-Based Compounds:
Related Substances: These are structurally similar compounds formed during synthesis, such as positional isomers or products from side reactions. veeprho.comfigshare.com
Degradation Products: These arise from the chemical breakdown of the compound. Phenylpiperazine derivatives can be susceptible to oxidation and hydrolysis. veeprho.comisaacpub.org
Residual Solvents: Organic solvents used in the synthesis and purification process that are not completely removed. veeprho.com
Stability-indicating methods are analytical procedures that can separate the intact compound from its degradation products, allowing for an accurate assessment of its stability. researchgate.net These methods are developed through forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and photolysis (UV light). researchgate.netnih.gov High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the most common technique for these studies. researchgate.netnih.gov The degradation products are separated from the main peak, and their structures can often be elucidated using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Table 2: Example of a Forced Degradation Study Outline
| Stress Condition | Typical Reagent/Setup | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, heated | Tests stability in acidic environments. nih.gov |
| Base Hydrolysis | 0.1 M NaOH, heated | Tests stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂, room temp | Tests susceptibility to oxidative degradation. researchgate.net |
| Thermal Degradation | Stored at elevated temperature (e.g., 60-80°C) | Evaluates thermal stability. nih.gov |
| Photodegradation | Exposed to UV light (e.g., 254 nm) | Assesses light sensitivity. researchgate.net |
Quality Control Methodologies for Research Batches
For each new research batch of this compound, a suite of quality control (QC) tests must be performed to confirm its identity, purity, and quality before it is used in further studies. These methodologies ensure batch-to-batch consistency and the reliability of experimental data.
A standard QC panel for a research compound like this would typically include:
Identity Confirmation: Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify the chemical structure and ensure it matches the expected molecule.
Purity Assessment: A stability-indicating HPLC method, often with UV detection, is used to determine the purity of the batch. researchgate.net The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% or >98% is often required for research applications.
Impurity Analysis: The same HPLC method used for purity assessment can quantify known and unknown impurities. veeprho.com Limits are often set for total impurities and any single major impurity.
Residual Solvent Analysis: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to detect and quantify any residual organic solvents from the synthesis.
Derivatization Techniques for Enhanced Detection and Analysis
Derivatization is a chemical modification process that converts a compound into a product (a derivative) with properties that are better suited for a particular analytical method. iu.edu This technique can be employed for this compound, primarily targeting its primary amine group, to improve its analysis by Gas Chromatography (GC) or enhance its detection by HPLC. iu.eduresearchgate.net
Reasons for Derivatization:
Increased Volatility: Primary amines can have low volatility and may interact poorly with GC columns. Converting the amine to a less polar derivative, such as a silyl (B83357) or acyl derivative, increases its volatility and improves peak shape. researchgate.net
Improved Thermal Stability: Some compounds can degrade at the high temperatures used in a GC injection port. Derivatization can create a more thermally stable molecule. iu.edu
Enhanced Detection: The native this compound may have a weak UV chromophore, making sensitive detection by HPLC-UV difficult. Reacting it with a derivatizing agent that contains a strong chromophore or fluorophore can significantly increase the detector response. jocpr.com For example, reacting an amine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) produces a derivative that is highly active in the UV-visible spectrum. jocpr.com
Common derivatization reactions for the primary amine group include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative. This improves GC performance. iu.edu
Silylation: Reaction with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu
Alkylation: Reaction with reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can also be used to improve chromatographic behavior. iu.edu
The choice of derivatization reagent depends on the analytical technique being used and the specific properties of the analyte that need to be modified. gcms.cz
Future Research Directions and Translational Perspectives for 4 Phenylpiperazin 2 Yl Methanamine
Exploration of Additional Therapeutic Areas
While initial research has highlighted the potential of (4-Phenylpiperazin-2-yl)methanamine derivatives in specific areas, the structural motif of a phenylpiperazine moiety suggests a broader therapeutic applicability. Future investigations should systematically explore its potential in other disease contexts.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale | Key Molecular Targets |
| Neurodegenerative Diseases | The phenylpiperazine core is a common feature in many centrally acting agents. | Dopamine (B1211576) receptors (D2, D3), Serotonin (B10506) receptors (5-HT1A, 5-HT3), Sigma-1 receptors, Monoacylglycerol lipase (B570770) (MAGL) nih.govnih.govnih.govnih.govnih.gov |
| Oncology | Derivatives have shown antiproliferative activity in cancer cell lines. | Mammalian Target of Rapamycin (mTOR), USP1/UAF1 deubiquitinase complex, Cyclin-dependent kinase 9 (CDK9) nih.govnih.govnih.govcardiff.ac.uk |
| Inflammatory Disorders | Inhibition of targets like MAGL can modulate inflammatory pathways. nih.gov | Monoacylglycerol lipase (MAGL) nih.gov |
| Infectious Diseases | Certain heterocyclic compounds, including those with piperazine (B1678402) rings, can exhibit antimicrobial properties. nih.govdrugbank.com | Bacterial protein and nucleic acid synthesis (via formaldehyde (B43269) release in acidic environments for related compounds) nih.govdrugbank.com |
| Pain Management | Modulation of the endocannabinoid system through MAGL inhibition presents an avenue for analgesic development. nih.gov | Monoacylglycerol lipase (MAGL) nih.gov |
Elucidation of Novel Biological Pathways and Targets
A deeper understanding of the molecular mechanisms underlying the activity of this compound is crucial for its development. Future research should aim to identify and validate novel biological targets and signaling pathways.
Key research questions include:
Beyond established targets, what other receptors, enzymes, or ion channels does this scaffold interact with?
What are the downstream signaling cascades activated or inhibited by compound binding?
How does the structure of this compound and its analogs influence target selectivity and functional activity (e.g., agonist versus antagonist)?
For instance, studies on related phenylpiperazine compounds have identified interactions with dopamine D3 receptors, which are implicated in substance abuse and neuropsychiatric disorders. nih.govnih.gov Other research has pointed towards the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, by phenyl(piperazin-1-yl)methanone derivatives. nih.gov Furthermore, certain analogs have been found to act as antagonists at 5-HT3 receptors, suggesting potential in treating depression. nih.gov
Development of Radioligands for Molecular Imaging
The development of radiolabeled versions of this compound derivatives could provide invaluable tools for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET). These radioligands would enable the visualization and quantification of target engagement in the brain and other tissues, aiding in drug development and the understanding of disease pathophysiology.
Successful development of PET radioligands based on the phenylpiperazine scaffold has been demonstrated for various targets, including:
Dopamine D3 receptors: 18F-labeled phenylpiperazine-like compounds have been synthesized and evaluated for their potential in imaging D3 receptors in the context of neuropsychiatric disorders. nih.govnih.gov
Serotonin 5-HT1A receptors: A radioligand, [18F]6FPWAY, has been developed for PET imaging of these receptors. nih.gov
Sigma-1 receptors: Novel piperazine compounds, such as 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, have shown promise for imaging sigma-1 receptors, which are implicated in neurodegenerative diseases. nih.govresearchgate.net
Excitatory Amino Acid Transporter 2 (EAAT2): Radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives are being explored as potential probes for monitoring EAAT2 expression. nih.gov
Advanced Preclinical Characterization
Rigorous preclinical evaluation is a prerequisite for clinical translation. Future studies on this compound and its analogs should encompass a comprehensive battery of in vitro and in vivo assessments.
Table 2: Key Preclinical Characterization Studies
| Study Type | Parameters to be Investigated |
| Pharmacokinetics | Absorption, Distribution, Metabolism, Excretion (ADME) profile; Bioavailability; Half-life wikipedia.org |
| Pharmacodynamics | Dose-response relationships; Target engagement biomarkers; In vivo efficacy in relevant animal models of disease |
| Toxicology | Acute and chronic toxicity studies; Genotoxicity; Cardiotoxicity; Hepatotoxicity |
| In Vivo Efficacy | Assessment in animal models relevant to the targeted therapeutic areas, such as models of neurodegeneration, cancer, or inflammation. |
For example, preclinical studies on related compounds have utilized models such as the forced swim test and olfactory bulbectomy for depression, and various cancer cell lines to assess antiproliferative effects. nih.govnih.gov
Integration of Computational Chemistry and Chemoinformatics in Drug Design
Computational approaches are indispensable for accelerating the drug discovery process. Integrating computational chemistry and chemoinformatics can guide the rational design of this compound derivatives with improved properties.
Key applications include:
Structure-Activity Relationship (SAR) studies: To understand how chemical modifications affect biological activity and to design more potent and selective compounds. nih.govpolyu.edu.hkpolyu.edu.hk
Molecular Docking and Dynamics Simulations: To predict and analyze the binding modes of these compounds with their biological targets, providing insights for structure-based design. nih.gov
Virtual Screening: To identify novel analogs with desired properties from large chemical libraries. nih.gov
ADMET Prediction: To computationally estimate the pharmacokinetic and toxicity profiles of new designs, helping to prioritize compounds for synthesis and testing.
Potential for Combination Therapies
Investigating the potential of this compound derivatives in combination with existing therapeutic agents could reveal synergistic effects and open new treatment paradigms. For instance, in oncology, combining a novel agent with standard-of-care chemotherapy or immunotherapy could enhance efficacy and overcome resistance mechanisms. In neuropsychiatry, a combination approach might allow for lower doses of each drug, potentially reducing side effects. Future research should explore rational combinations based on the compound's mechanism of action and the pathophysiology of the target disease.
Translational Research Pathways and Early Clinical Development Considerations
The path from a promising preclinical compound to a clinically approved drug is long and complex. For this compound and its derivatives, careful consideration of the translational pathway is essential.
Key considerations include:
Biomarker Strategy: Identifying and validating biomarkers to monitor target engagement and therapeutic response in early clinical trials.
Patient Selection: Defining the patient populations most likely to benefit from treatment based on the compound's mechanism of action and the genetic or molecular profile of the disease.
Phase I Clinical Trial Design: Designing first-in-human studies with a primary focus on safety, tolerability, and pharmacokinetics. These trials will establish the foundation for subsequent efficacy studies.
Regulatory Strategy: Engaging with regulatory agencies early in the development process to ensure that the preclinical data package and clinical trial designs meet the required standards for potential approval.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Phenylpiperazin-2-yl)methanamine, and what factors influence yield and purity?
- Methodology : Synthesis typically involves condensation of phenylpiperazine precursors with formaldehyde and ammonia under basic conditions. Key steps include controlling temperature (60–80°C) and reaction time (12–24 hours) to optimize intermediate formation. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) improves yield (≥70%) and purity (>95%). Factors like solvent polarity, catalyst choice (e.g., NaBH₄ for reduction), and moisture sensitivity of intermediates critically affect outcomes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).
- FT-IR : Confirms amine N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 218).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, though challenges like twinning may require SHELXL refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology : Contradictions in bond angles or torsional strains may arise from disordered crystal packing. Use SHELXL’s TWIN and BASF commands to model twinning. Validate with R-factor convergence (<5% discrepancy) and electron density maps. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .
Q. What strategies optimize regioselectivity in functionalizing this compound for SAR studies?
- Methodology :
- Protection-Deprotection : Use Boc groups to shield the primary amine during piperazine nitrogen alkylation.
- Directed Metalation : Employ LDA at −78°C to selectively deprotonate the benzylic position for halogenation.
- Catalytic Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at specific sites. Monitor regioselectivity via LC-MS and compare with computational docking (AutoDock Vina) to prioritize bioactive derivatives .
Q. How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : The phenyl group induces steric hindrance, reducing accessibility to the piperazine nitrogen. Electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring decrease nucleophilicity, while electron-donating groups (e.g., -OCH₃) enhance it. Quantify using Hammett plots (σ values) and kinetic studies (pseudo-first-order conditions). Compare reaction rates with DFT-computed activation energies (e.g., using B3LYP/6-31G*) .
Q. What computational approaches predict the binding affinity of derivatives to neurological receptors?
- Methodology :
- Molecular Docking : Use Glide (Schrödinger) to model interactions with dopamine D3 receptors (PDB: 3PBL). Prioritize derivatives with hydrogen bonds to Ser192/Val189 and π-π stacking with Phe346.
- MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-receptor complexes.
- Free Energy Perturbation : Calculate ΔΔG values for lead optimization. Validate with in vitro cAMP assays .
Methodological Notes
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm). Acceptable purity thresholds: ≥97% for biological assays .
- Data Contradiction Analysis : Cross-reference crystallographic data with spectroscopic results (e.g., NMR-derived dihedral angles vs. X-ray values). Use Bayesian statistics to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
